molecular formula C19H21N3O5 B6558577 3-methoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide CAS No. 1040660-59-0

3-methoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide

Cat. No. B6558577
CAS RN: 1040660-59-0
M. Wt: 371.4 g/mol
InChI Key: HHKIMZHFDJVRFF-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The presence of methoxy groups and a pyrazine ring could potentially contribute to its biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group in benzamides is typically quite stable, but can be hydrolyzed under acidic or basic conditions .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzamides and pyrazines are found in a variety of bioactive compounds, suggesting that this compound could have multiple potential targets .

properties

IUPAC Name

3-methoxy-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-14-5-3-4-13(10-14)18(24)20-6-7-21-8-9-22-12-17(27-2)16(23)11-15(22)19(21)25/h3-5,10-12H,6-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKIMZHFDJVRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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